molecular formula C12H12N2S B13886321 4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole

Cat. No.: B13886321
M. Wt: 216.30 g/mol
InChI Key: SKXBWOOGHSLDBQ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the isoindoline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable isoindoline derivative can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for catalysis. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The isoindoline moiety may also play a role in binding to proteins or nucleic acids, influencing various biological pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole is unique due to the combination of the thiazole and isoindoline rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields where specific interactions with biological targets are required .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-10-5-13-6-11(10)4-9/h2-4,7,13H,5-6H2,1H3

InChI Key

SKXBWOOGHSLDBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(CNC3)C=C2

Origin of Product

United States

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